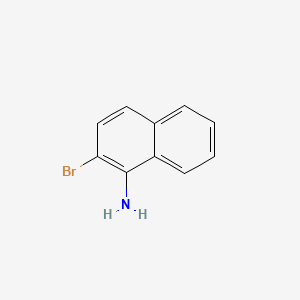2-bromonaphthalen-1-amine
CAS No.: 771-14-2
Cat. No.: VC2358493
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 771-14-2 |
|---|---|
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 2-bromonaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 |
| Standard InChI Key | YEHNFUTUJAFCAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2N)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)Br |
Introduction
Physical and Chemical Properties
2-Bromonaphthalen-1-amine exhibits specific physical and chemical properties that are crucial for understanding its behavior in various applications and reactions. At standard conditions, it exists as a solid with distinctive appearance characteristics .
Physical Properties
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to light yellow to light red crystalline powder |
| Melting Point | 66.0-70.0°C (typically 69°C) |
| Purity (Commercial) | >98.0% (T) |
| Purity (GC) | min. 95.0% |
Chemical Properties
While detailed chemical reactivity data is limited in the available sources, the compound's structure suggests certain chemical behaviors. The presence of the amino group at position 1 makes it potentially reactive in electrophilic substitution reactions, coupling reactions, and diazotization processes. The bromine atom at position 2 provides a reactive site for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings .
The compound requires specific storage conditions due to its sensitivity to environmental factors. It should be stored under inert gas in a cool, dark place (preferably below 15°C), as it is both light and air sensitive . These storage requirements suggest that the compound may undergo oxidation or other degradation reactions when exposed to air or light for extended periods.
Synthesis Methods
One potential synthetic approach involves selective bromination of 1-aminonaphthalene (1-naphthylamine) at the 2-position. This regioselective bromination would likely require specific reaction conditions to favor substitution at the desired position. The reaction might involve:
-
Protection of the amino group to prevent its interference in the bromination step
-
Controlled bromination using a bromine source such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent
By analogy with similar compounds, another potential synthetic route might involve the reduction of 2-bromo-1-nitronaphthalene, which could be prepared from 1-nitronaphthalene through selective bromination .
Related Compounds and Comparative Analysis
Several structurally related bromonaphthalene derivatives exist, each with distinct properties and applications. Understanding these relationships helps contextualize the significance of 2-bromonaphthalen-1-amine within this family of compounds.
Isomeric and Related Compounds
Notable related compounds include:
| Compound | CAS Number | Key Differences |
|---|---|---|
| 1-Bromonaphthalen-2-amine | 20191-75-7 | Amino group at position 2, bromine at position 1 |
| 7-Bromonaphthalen-1-amine | 136924-78-2 | Bromine at position 7, amino at position 1 |
| 1-Amino-4-bromonaphthalene | N/A | Amino at position 1, bromine at position 4 |
| 6-Bromo-2-naphthol | N/A | Hydroxyl instead of amino group, different positions |
The positional isomer 1-bromonaphthalen-2-amine (2-amino-1-bromonaphthalene) is particularly notable, as it features the same substituents but in reversed positions . This subtle structural difference can significantly impact the compound's reactivity and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume